molecular formula C19H16ClNO3 B2408229 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097903-39-2

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

Cat. No.: B2408229
CAS No.: 2097903-39-2
M. Wt: 341.79
InChI Key: LOZCZJGCNWGCLR-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 2-hydroxyethyl group attached to a phenyl ring, which is further substituted with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the furan-2-yl phenyl intermediate: This step involves the coupling of a furan derivative with a phenyl ring using a Suzuki–Miyaura cross-coupling reaction.

    Introduction of the 2-hydroxyethyl group: The phenyl intermediate is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the 2-hydroxyethyl group.

    Formation of the benzamide core: The final step involves the acylation of the hydroxyethylated intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like LiAlH4 or NaBH4.

    Substitution: The chloro group on the benzamide core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as NaH in DMF at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is unique due to the presence of the chloro substituent on the benzamide core, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZCZJGCNWGCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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